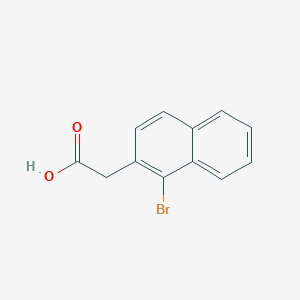
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CM5TMD) is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal molecule for a variety of laboratory experiments. CM5TMD has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various organic compounds, and as an inhibitor of enzymes. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs. In addition, it has been used in the study of the structure and function of DNA and RNA.
作用机制
The mechanism of action of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not yet fully understood. However, it is believed that 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole interacts with proteins, DNA, and RNA, and affects their structure and function. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which suggests that it may act as an inhibitor of enzymatic reactions. In addition, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to interact with DNA and RNA, which suggests that it may be involved in the regulation of gene expression. 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has also been found to affect the structure and function of proteins, as well as the structure and function of DNA and RNA.
实验室实验的优点和局限性
The use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments. It is not soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which limits its use in organic synthesis reactions.
未来方向
There are a number of potential future directions for the use of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in scientific research. It could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. Additionally, it could be used to study the regulation of gene expression, and to develop new drugs and therapies. Finally, 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole could be used to develop new catalysts and reagents for organic synthesis reactions.
合成方法
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is synthesized via a multi-step process that involves the reaction of 2-chloro-4-methyl-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. First, the 2-chloro-4-methyl-1,3-thiazole is reacted with potassium hydroxide to form a potassium salt. This salt is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in a basic medium. The resulting product is then purified via recrystallization and crystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 2-chloro-4-methyl-5-mercapto-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-chloro-4-methyl-5-mercapto-1,3-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 2-chloro-4-methyl-5-mercapto-1,3-thiazole in a suitable solvent, add the palladium catalyst.", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired product." ] } | |
CAS 编号 |
2223038-84-2 |
产品名称 |
2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
分子式 |
C10H15BClNO2S |
分子量 |
259.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




